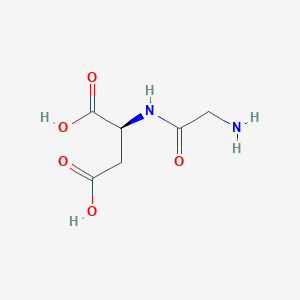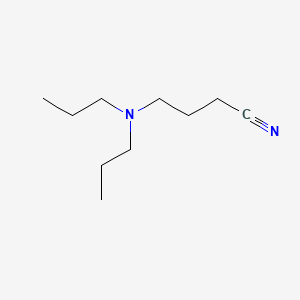
己烯雌酚二丙酸酯
描述
Hexestrol dipropionate, also known by the brand name Hexanoestrol or Retalon Oleosum, is a synthetic, nonsteroidal estrogen of the stilbestrol group related to diethylstilbestrol . It is an ester of hexestrol and has been known since at least 1931 . The drug has been used in the past to inhibit lactation in women .
Molecular Structure Analysis
Hexestrol dipropionate has a molecular formula of C24H30O4 . Its IUPAC name is [4- [4- (4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate . The molecular weight of Hexestrol dipropionate is 382.5 g/mol .
Chemical Reactions Analysis
Hexestrol and Diethylstilbestrol are synthetic hormones that have been found to be used in animal-origin food production . An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) and immune-chromatographic strip have been developed to detect these compounds based on monoclonal antibody .
Physical And Chemical Properties Analysis
Hexestrol dipropionate has a molecular weight of 382.5 g/mol . It has a XLogP3-AA value of 6.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 11 rotatable bonds .
科学研究应用
1. 血小板聚集和癌症治疗
已观察到己烯雌酚会增加前列腺癌患者的血小板聚集,这些患者接受了这种合成雌激素的治疗。一项研究发现,双嘧达莫的给药可以防止己烯雌酚在这些患者中的血小板聚集作用,这表明其在管理前列腺癌雌激素治疗相关风险中的潜力 (Koiso、Akima 和 Niijima,1982).
2. 绝经期的治疗效果
已将己烯雌酚与其他合成雌激素(如己烯雌酚)进行比较,以了解其在缓解更年期症状方面的效果。研究发现,如果使用适当的剂量,它在治疗应用中非常有效 (Greenhill,1942).
3. 对卵母细胞质量的影响
一项研究检查了己烯雌酚对卵母细胞质量的影响,结果表明暴露于己烯雌酚会降低卵母细胞质量。这表现为卵母细胞成熟和早期胚胎发育能力的下降,以及线粒体动力学和功能的破坏 (Niu 等人,2021).
4. 对乳腺癌的影响
己烯雌酚已被评估其对大鼠乳腺癌的影响,特别是与雌激素受体有关的影响。研究发现,它显着减小了所有治疗组的肿瘤大小,表明除了雌激素-雌激素受体系统之外,还存在内分泌肿瘤抑制机制 (Tominaga、Kitamura、Saito 和 Itoh,1981).
5. 雄性大鼠的内分泌机制
关于低剂量雌激素-抗雄激素治疗(包括己烯雌酚)对雄性大鼠雄激素依赖性器官的抑制作用的研究突出了性腺的显着变化,指出了完全雄激素阻断的替代方法 (Reznikov、Varga、Chaikovskaya、Tarasenko 和 Polyakova,1996).
作用机制
- Hexestrol dipropionate is a synthetic, nonsteroidal estrogen belonging to the stilbestrol group. Its primary targets include:
Target of Action
生化分析
Biochemical Properties
Hexestrol dipropionate plays a significant role in biochemical reactions due to its estrogenic properties. It interacts with estrogen receptors, particularly estrogen receptor alpha and estrogen receptor beta, which are nuclear hormone receptors involved in the regulation of gene expression. These interactions lead to the modulation of various genes involved in cell proliferation, differentiation, and metabolism. Hexestrol dipropionate also interacts with aldo-keto reductase family 1 member C1, influencing its activity .
Cellular Effects
Hexestrol dipropionate exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, hexestrol dipropionate affects the proliferation and differentiation of target tissues, such as the endometrium and breast tissue. It can also impact the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of hexestrol dipropionate involves its binding to estrogen receptors, leading to the activation or repression of target genes. This binding interaction results in the recruitment of coactivators or corepressors, which modulate the transcriptional activity of the receptors. Hexestrol dipropionate can also influence enzyme activity, either by inhibition or activation, depending on the specific enzyme and context. Additionally, it can cause changes in gene expression by altering the chromatin structure and accessibility of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hexestrol dipropionate can change over time. The stability and degradation of hexestrol dipropionate are important factors that influence its long-term effects on cellular function. Studies have shown that hexestrol dipropionate can maintain its estrogenic activity over extended periods, but its degradation products may have different biological activities. Long-term exposure to hexestrol dipropionate can lead to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of hexestrol dipropionate vary with different dosages in animal models. At low doses, hexestrol dipropionate can stimulate cell proliferation and differentiation, while at high doses, it may cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of hexestrol dipropionate can lead to adverse effects such as liver toxicity and disruption of normal hormonal balance .
Metabolic Pathways
Hexestrol dipropionate is involved in various metabolic pathways, including its conversion to hexestrol and other metabolites. Enzymes such as cytochrome P450s and aldo-keto reductases play a role in the metabolism of hexestrol dipropionate. These metabolic pathways can influence the levels of hexestrol dipropionate and its metabolites in the body, affecting its overall biological activity. Hexestrol dipropionate can also impact metabolic flux and metabolite levels by modulating the expression and activity of key enzymes .
Transport and Distribution
Hexestrol dipropionate is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of hexestrol dipropionate within specific tissues can influence its biological activity. For example, hexestrol dipropionate can accumulate in estrogen-responsive tissues such as the uterus and breast, where it exerts its estrogenic effects .
Subcellular Localization
The subcellular localization of hexestrol dipropionate is crucial for its activity and function. Hexestrol dipropionate can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with estrogen receptors and modulates gene expression. The subcellular localization of hexestrol dipropionate can also influence its interactions with other biomolecules and its overall biological activity .
属性
IUPAC Name |
[4-[4-(4-propanoyloxyphenyl)hexan-3-yl]phenyl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O4/c1-5-21(17-9-13-19(14-10-17)27-23(25)7-3)22(6-2)18-11-15-20(16-12-18)28-24(26)8-4/h9-16,21-22H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLYMVNJKHJFRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CC)C(CC)C2=CC=C(C=C2)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964036 | |
| Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4825-53-0 | |
| Record name | Phenol, 4,4′-(1,2-diethyl-1,2-ethanediyl)bis-, 1,1′-dipropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4825-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(1,2-Diethylethylene)diphenyl dipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004825530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Hexane-3,4-diyl)di(4,1-phenylene) dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(1,2-diethylethylene)diphenyl dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about how Hexestrol dipropionate affects male rats?
A1: The paper titled "Sex differences on the levels of urinary biomarkers in Wistar rats (4)Effects of Hexestrol dipropionate on the urinalysis data in male rats" [] investigates how administering Hexestrol dipropionate to male rats influences their urinary biomarker profile. This research helps us understand how this synthetic estrogen analog might alter physiological processes in male rats, potentially mimicking aspects of female physiology.
Q2: Why is comparing male and female urinary profiles important in scientific research?
A2: Understanding the baseline differences in urinary biomarkers between male and female rats is crucial for several reasons. [] It allows researchers to identify sex-specific variations in metabolism, excretion, and overall physiology. This knowledge is essential for:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-nitrophenyl)methyl]aniline](/img/structure/B1360097.png)











